1-Cyclohexyl-2-fluoroethan-1-ol
Description
1-Cyclohexyl-2-fluoroethan-1-ol is a fluorinated cyclohexane derivative featuring a hydroxyl group at the 1-position and a fluorine atom at the 2-position of the ethanolic chain. Its structure combines the lipophilic cyclohexyl group with the polar fluorine and hydroxyl moieties, suggesting unique physicochemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-2-fluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETUERIKTPJQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-fluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the reaction of cyclohexyl chloride with 2-fluoroethanol in the presence of a base such as sodium hydroxide can be employed. This method allows for the production of the compound in larger quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexyl-2-fluoroethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Cyclohexyl-2-fluoroacetone or cyclohexyl-2-fluoroacetic acid.
Reduction: Cyclohexyl-2-fluoroethane.
Substitution: Cyclohexyl-2-fluoroethyl chloride or bromide.
Scientific Research Applications
1-Cyclohexyl-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-cyclohexyl-2-fluoroethan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can participate in unique interactions due to its high electronegativity and small size, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexanol and Derivatives
Cyclohexanol (C₆H₁₁OH) shares the cyclohexyl-hydroxyl backbone but lacks the fluorine substituent. Key differences include:
- Acidity: The electron-withdrawing fluorine in 1-cyclohexyl-2-fluoroethan-1-ol likely increases the hydroxyl group’s acidity compared to cyclohexanol, enhancing its reactivity in esterification or oxidation reactions.
- Thermodynamics: Cyclohexanol’s liquid-phase standard enthalpy of formation is -348.1 kJ/mol . Fluorine’s electronegativity may alter this value, though direct data for the target compound are unavailable.
| Property | This compound | Cyclohexanol |
|---|---|---|
| Molecular Formula | C₈H₁₅FOH | C₆H₁₁OH |
| Functional Groups | –OH, –F | –OH |
| Predicted Acidity (pKa) | ~12–13 (estimated) | ~16–18 |
2-Fluoroethanol (Ethylene Fluorohydrin)
2-Fluoroethanol (HOCH₂CH₂F) is a simpler analog with known toxicity as a glycolytic poison. Comparisons include:
- Toxicity: 2-Fluoroethanol is highly toxic (LD₅₀ ~5 mg/kg in mice) due to metabolism into fluoroacetate . The cyclohexyl derivative’s larger size may slow metabolism, altering toxicity profiles.
| Property | This compound | 2-Fluoroethanol |
|---|---|---|
| Molecular Weight | 146.20 g/mol | 64.04 g/mol |
| Boiling Point | ~200–220°C (estimated) | 103–105°C |
| Toxicity | Unknown | High (NSC 158283) |
Sulfur-Containing Analogs: 1-Cyclohexyl-2-(phenylthio)ethan-1-one
This ketone derivative (C₁₄H₁₈OS) replaces fluorine with a phenylthio group. Key contrasts:
- Reactivity : The phenylthio group acts as a leaving group in nucleophilic substitutions, whereas fluorine is a poor leaving group.
- Synthesis: The sulfur analog is synthesized via SN2 reaction (52.4% yield) using 2-bromo-1-cyclohexylethan-1-one and thiophenol . Fluorine substitution may require alternative reagents (e.g., KF or fluorinating agents).
| Property | This compound | 1-Cyclohexyl-2-(phenylthio)ethan-1-one |
|---|---|---|
| Functional Group | –OH, –F | –C=O, –SPh |
| Synthesis Yield | Not reported | 52.4% |
Cyclohexenol Derivatives
Compounds like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (C₁₀H₁₆O) feature unsaturated rings, altering reactivity:
- Ring Saturation : The cyclohexene double bond enables conjugation and Diels-Alder reactivity, unlike the saturated cyclohexyl group in the target compound.
- Applications: Cyclohexenols are used in fragrances (e.g., carvyl propionate) , whereas fluorinated alcohols may serve as intermediates in medicinal chemistry.
Amino-Hydroxy Cyclohexane Derivatives
1-Amino-2-hydroxycyclohexanecarboxylic acid (C₇H₁₃NO₃) highlights the impact of additional functional groups:
- Polarity: The amino and carboxyl groups increase water solubility compared to the fluorine-hydroxyl combination.
- Safety : Both compounds require medical consultation upon exposure, though fluorine’s toxicity risks remain less characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
